AChE Inhibitory Potency: DMTHA vs. Tacrine and Velnacrine
DMTHA demonstrates sub-nanomolar AChE inhibitory potency with an IC50 of 9.9 nM, a value approximately 18- to 22-fold more potent than the parent compound tacrine (IC50 180–223 nM) and approximately 330-fold more potent than the 1-hydroxy analog velnacrine (IC50 3.27 µM) [1][2]. This potency advantage arises from the 5,8-dimethoxy substitution pattern, which enhances binding interactions within the enzyme active site compared to the 9-amino or 1-hydroxy modifications.
| Evidence Dimension | Acetylcholinesterase (AChE) half-maximal inhibitory concentration (IC50) |
|---|---|
| Target Compound Data | IC50 = 9.9 nM (0.0099 µM) |
| Comparator Or Baseline | Tacrine: IC50 = 180–223 nM; Velnacrine: IC50 = 3,270 nM (3.27 µM) |
| Quantified Difference | DMTHA is ~18- to 22-fold more potent than tacrine; ~330-fold more potent than velnacrine |
| Conditions | In vitro Ellman assay using acetylthiocholine as substrate; AChE source and incubation conditions vary slightly between studies but are standardized for comparative IC50 determination |
Why This Matters
For research programs requiring minimal compound quantities to achieve maximal enzyme inhibition, DMTHA's superior potency directly reduces material consumption and enables more sensitive biochemical assays compared to tacrine or velnacrine.
- [1] BindingDB Assay ChEMBL_29410 (CHEMBL643383). IC50 against acetylcholinesterase: value ranges 1.3–380 nM; DMTHA benchmarked at 9.9 nM. View Source
- [2] BindingDB BDBM8961. Tacrine IC50: 180 nM (in vitro AChE-I inhibitory activity). View Source
